molecular formula C4H3F3N2O3 B14334040 5-Hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione CAS No. 105480-41-9

5-Hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione

Cat. No.: B14334040
CAS No.: 105480-41-9
M. Wt: 184.07 g/mol
InChI Key: OYIPNLVSBKSDRS-UHFFFAOYSA-N
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Description

5-Hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a trifluoromethyl group and a hydroxyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione typically involves the reaction of perfluorodiacetyl with urea or its derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium methoxide. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the desired imidazolidinedione .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted imidazolidinediones, hydroxylated derivatives, and oxo compounds. These products have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

5-Hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione is unique due to the presence of both a hydroxyl and a trifluoromethyl group, which impart distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to other imidazolidinediones .

Properties

CAS No.

105480-41-9

Molecular Formula

C4H3F3N2O3

Molecular Weight

184.07 g/mol

IUPAC Name

5-hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C4H3F3N2O3/c5-4(6,7)3(12)1(10)8-2(11)9-3/h12H,(H2,8,9,10,11)

InChI Key

OYIPNLVSBKSDRS-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(NC(=O)N1)(C(F)(F)F)O

Origin of Product

United States

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